molecular formula C21H26ClN3O3S B10949520 2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide

2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B10949520
M. Wt: 436.0 g/mol
InChI Key: BWGXHFPXCRWNFY-UHFFFAOYSA-N
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Description

2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol . This intermediate is then reacted with furan-2-carbaldehyde to form the furan derivative . The final step involves the reaction of this furan derivative with N-cyclohexyl-1-hydrazinecarbothioamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

IUPAC Name

1-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-cyclohexylthiourea

InChI

InChI=1S/C21H26ClN3O3S/c1-13-10-17(11-14(2)19(13)22)27-12-16-8-9-18(28-16)20(26)24-25-21(29)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29)

InChI Key

BWGXHFPXCRWNFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3CCCCC3

Origin of Product

United States

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